

## YW1128: Application Notes and Protocols for Obese Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | YW1128  |           |
| Cat. No.:            | B611908 | Get Quote |

Initial searches for "**YW1128**" did not yield specific information on a therapeutic agent for obesity studies. The identifier "**YW1128**" is predominantly associated with an error code in the Alipay payment system.

Further investigation into scientific literature and drug databases did not provide any data on a compound designated **YW1128** for the purpose of treating obesity in animal models. There is a mention of a Wnt/β-catenin pathway inhibitor, compound "19t", which has been studied in the context of colorectal cancer in xenograft nude mice models. However, this compound is not identified as **YW1128** and its application in obesity research has not been documented in the available resources.

Therefore, a detailed dosing regimen, experimental protocols, and signaling pathway diagrams for a compound named **YW1128** in the context of obesity cannot be provided at this time.

We recommend that researchers, scientists, and drug development professionals verify the specific name or designation of the compound of interest. Accurate identification is crucial for retrieving relevant preclinical data, including established dosing regimens, and for designing effective in vivo studies.

For general guidance on designing preclinical studies for anti-obesity therapeutics in mouse models, please refer to established protocols for diet-induced obesity (DIO) models. These protocols typically include details on:

• Animal models: Commonly used strains include C57BL/6J mice.



- Diet: High-fat diets (e.g., 45-60% kcal from fat) are used to induce obesity and metabolic syndrome.
- Dosing: The route of administration (e.g., oral gavage, intraperitoneal injection), dose levels, and frequency of administration need to be determined based on the compound's pharmacokinetic and pharmacodynamic properties.
- Efficacy endpoints: Key parameters to measure include body weight, food intake, body composition (fat and lean mass), and metabolic parameters such as blood glucose, insulin, and lipid levels.
- Safety and tolerability: Monitoring for any adverse effects is a critical component of the study.

Once the correct compound name is identified, a comprehensive set of application notes and protocols can be developed. This would include a summary of quantitative data in structured tables, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows.

 To cite this document: BenchChem. [YW1128: Application Notes and Protocols for Obese Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611908#yw1128-dosing-regimen-for-obese-mouse-models]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com